molecular formula C10H12N2O4S B14830578 N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide

Cat. No.: B14830578
M. Wt: 256.28 g/mol
InChI Key: OJWQQWQYPPPNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol This compound is characterized by its unique structure, which includes a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-formylpyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-7(6-13)4-11-5-9(10)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12)

InChI Key

OJWQQWQYPPPNNK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1C=O)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.